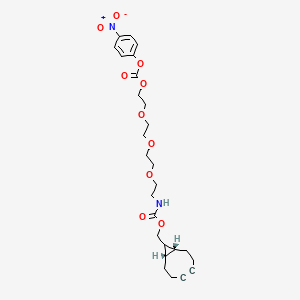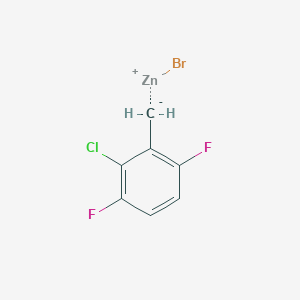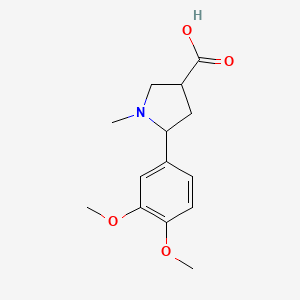
3-(3-Fluoro-4-methoxyphenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is a member of the organozinc family, which is known for its versatility in forming carbon-carbon bonds. The presence of the fluorine and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methoxyphenyl)phenylzinc bromide typically involves the reaction of 3-fluoro-4-methoxyphenyl bromide with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound and facilitates the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The organozinc compound acts as a nucleophile, attacking electrophilic centers in substrates.
Cross-coupling reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Cross-coupling reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine. The reactions are performed under an inert atmosphere, often at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products are substituted aromatic compounds.
Cross-coupling reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates its electron-rich zinc-carbon bond to electrophilic centers in substrates, forming new carbon-carbon bonds. The presence of the fluorine and methoxy groups enhances the reactivity and selectivity of the compound, allowing for precise modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
3-Fluoro-4-methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
3-Fluoro-4-methoxyphenyl lithium: A highly reactive organolithium reagent.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide is unique due to its balanced reactivity and stability. Unlike organolithium reagents, it is less reactive and more selective, reducing the risk of side reactions. Compared to organomagnesium reagents, it offers better functional group tolerance, making it suitable for a wider range of synthetic applications.
Properties
Molecular Formula |
C13H10BrFOZn |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
bromozinc(1+);2-fluoro-1-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
HJFBOICHCPTAKZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C[C-]=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


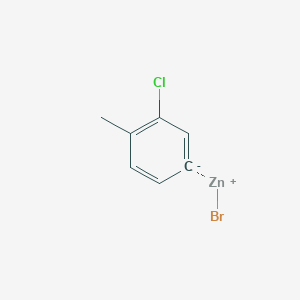
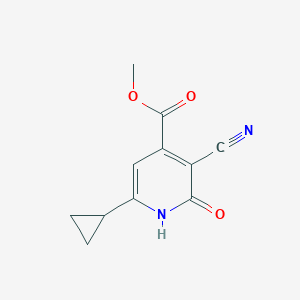
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
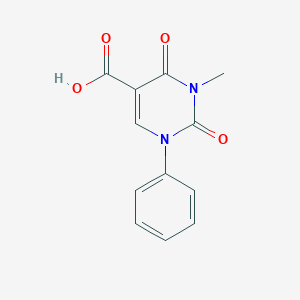
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)

